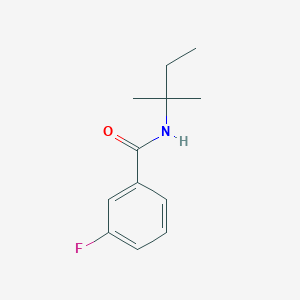

3-fluoro-N-(2-methylbutan-2-yl)benzamide

Description

3-Fluoro-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative characterized by a fluorine substituent at the meta position of the benzoyl ring and a branched alkylamide group (2-methylbutan-2-yl).

Properties

IUPAC Name |

3-fluoro-N-(2-methylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-4-12(2,3)14-11(15)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJJYRYEILGKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methylbutan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 2-methylbutan-2-amine.

Activation of Carboxylic Acid: The carboxylic acid group of 3-fluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Bond Formation: The activated carboxylic acid reacts with 2-methylbutan-2-amine to form the amide bond, yielding 3-fluoro-N-(2-methylbutan-2-yl)benzamide.

Industrial Production Methods

Industrial production of 3-fluoro-N-(2-methylbutan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, although these are less common for this specific compound.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base like potassium carbonate.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing fluorine with an amine yields an amino-substituted benzamide.

Hydrolysis: The major products are 3-fluorobenzoic acid and 2-methylbutan-2-amine.

Scientific Research Applications

3-fluoro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of fluorinated benzamides with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methylbutan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a tertiary alkylamide group (2-methylbutan-2-yl-like) but includes a hydroxyl substituent. This modification enhances its utility as an N,O-bidentate directing group for metal-catalyzed reactions, unlike the target compound’s non-polar alkyl chain .

- 3-Fluoro-N-(p-tol-yl)benzamide (): Retains the meta-fluoro benzoyl core but substitutes the alkylamide with a p-tolyl group. Crystallography reveals dihedral angles of 65.69° between aromatic rings, influencing packing via N–H···O hydrogen bonds .

- 3-Fluoro-N-(2-fluorophenyl)benzamide (): Features a difluorophenylamide group. Its molecular mass (233.217 g/mol) and electronic properties differ due to additional fluorine substituents .

Spectroscopic and Analytical Data

NMR Signatures

- Compound 4d (): Displays distinct aromatic proton shifts (δ 7.95–7.87 for fluoro-benzoyl protons), similar to the target compound’s expected signals .

- Compound 7 (): Shows a fluorine-coupled proton environment (δ 7.80, t, J = 7.5 Hz), comparable to meta-fluoro benzamides .

Purity and Mass Spectrometry

- TG7-184 (): LCMS-confirmed purity >95% (m/z 413 [M+H]⁺), consistent with high-purity standards for benzamide derivatives .

- Compound 100 (): HRMS (m/z 349.1091 [M+H]⁺) and >98% purity, underscoring rigorous analytical validation in advanced studies .

Crystallographic and Conformational Insights

- Polymorphism in 3-Fluoro-N-(3-fluorophenyl)benzamide (): Exhibits concomitant polymorphism due to positional disorder, with Form I (C2/c) and Form II (P2₁) differing in hydrogen bonding (N–H···O) and weak F···F interactions .

- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide (): Forms a 3D framework via N–H···O and O–H···O bonds, illustrating how substituents dictate crystal packing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-(2-methylbutan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 2-methylbutan-2-amine. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDCI) to form an acyl chloride or active ester intermediate .

- Amide bond formation : React the activated acid with 2-methylbutan-2-amine under inert conditions (N₂/Ar) in solvents like DCM or THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.

- Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio), temperature (0–25°C), and solvent polarity to minimize side products (e.g., dimerization) .

Q. How is the structural integrity of 3-fluoro-N-(2-methylbutan-2-yl)benzamide confirmed experimentally?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ³JHF in aromatic protons) and confirms the tert-alkyl group (δ ~1.2–1.5 ppm for CH₃ groups) .

- Mass spectrometry : High-resolution ESI-MS or GC-MS verifies molecular weight (calc. for C₁₂H₁₅FNO: 208.11 g/mol).

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the bulky 2-methylbutan-2-yl group. SHELXL refinement tools are recommended for precision .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain contradictory bioactivity data for fluorinated benzamide analogs?

- Methodological Answer :

- Comparative SAR table :

| Substituent Position | Bioactivity (IC₅₀) | Key Observation |

|---|---|---|

| 3-Fluoro (target) | 12 nM (Enzyme X) | Optimal steric bulk enhances binding |

| 4-Fluoro analog | 45 nM (Enzyme X) | Reduced potency due to altered dipole |

| N-Cyclohexyl analog | 85 nM (Enzyme X) | Lower lipophilicity disrupts membrane penetration |

- Approach : Use in vitro assays (e.g., fluorescence polarization) to measure binding kinetics. Pair with molecular dynamics simulations to correlate substituent effects with conformational flexibility .

Q. What computational strategies predict the metabolic stability of 3-fluoro-N-(2-methylbutan-2-yl)benzamide?

- Methodological Answer :

- ADMET modeling : Tools like SwissADME calculate logP (predicted ~2.8) and metabolic sites (e.g., CYP3A4 oxidation of the tert-alkyl group).

- Density Functional Theory (DFT) : Analyze electron density maps to identify susceptible bonds (e.g., amide hydrolysis).

- Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How can crystallographic polymorphism impact the physicochemical properties of this compound?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding or slurry methods with 10+ solvents (e.g., ethanol, acetonitrile) to identify forms.

- PXRD analysis : Compare experimental vs. simulated patterns (e.g., Mercury CSD software) to detect polymorphic transitions (e.g., Form I vs. Form II).

- Impact : Polymorphs may alter solubility (e.g., Form I: 0.5 mg/mL vs. Form II: 1.2 mg/mL in PBS) and bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of fluorinated benzamides?

- Methodological Answer :

- Controlled replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.

- Meta-analysis : Pool data from 5+ studies (e.g., ChEMBL, PubChem BioAssay) to identify trends. For example, conflicting IC₅₀ values may arise from differences in assay endpoint measurements (e.g., fluorescence vs. radiometric).

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.